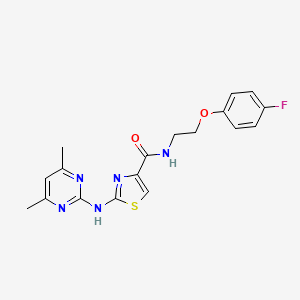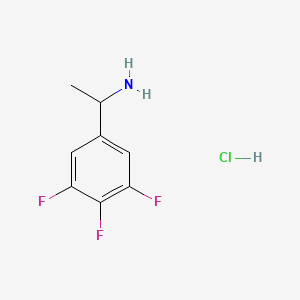![molecular formula C25H19F4NO4S2 B2958481 Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate CAS No. 1104623-15-5](/img/structure/B2958481.png)
Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzoate ester, a sulfamoyl group, and a benzothiophene. These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. It would likely have a significant amount of stereochemistry, which could affect its physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be relatively non-polar due to the presence of the benzothiophene and trifluoromethyl groups .Wissenschaftliche Forschungsanwendungen
High Glass-Transition Temperature and Organosoluble Novel Arylene Ether Polymers
This study highlights the synthesis of novel monomers through Suzuki-coupling reactions involving 4-fluoro-3-trifluoromethyl phenyl boronic acid and their conversion into poly(arylene ether)s with high glass-transition temperatures (Tg) and excellent thermal stability. The resulting polymers, which exhibit solubility in a range of organic solvents and can form transparent, flexible films, are potential candidates for applications requiring optical transparency and high thermal resistance (Huang et al., 2007).
Photoswitchable Fluorescent Diarylethene Derivatives
Research on sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene has demonstrated the potential of these compounds as photoswitchable fluorescent materials. These derivatives show brilliant green fluorescence upon UV light irradiation, which disappears under visible light alone, indicating their applicability in optical data storage and photonic devices (Takagi et al., 2012).
Synthesis and Mesomorphic Properties of New Chiral Series
A series of difluoro-substituted benzoate derivatives has been synthesized, showing a rich polymesomorphic sequence with anticlinic properties and various smectic phases. These compounds' mesomorphic properties, influenced by the fluorine atom positions, offer insights into designing materials with specific liquid crystalline behaviors, relevant for display technologies and materials science (Cruz et al., 2001).
Interaction of Benzoates with Sulfur Tetrafluoride
This study investigates the interaction of methyl and ethyl 2,4-bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride, leading to the formation of compounds with potential application in fluorine chemistry and the synthesis of fluorinated materials. The research provides insights into the reactivity of these compounds, which could inform the development of new fluorination methods and the synthesis of fluorine-containing compounds with unique properties (Gaidarzhy et al., 2020).
Fluorescent Probe Properties in Micelles and Vesicles
The study of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate derivatives in various media reveals their potential as fluorescence probes for biological and chemical sensing applications. The probes' binding and fluorescence properties in different environments highlight their utility in studying molecular interactions and environments, crucial for developing sensitive and selective sensors (Singh & Darshi, 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl-(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F4NO4S2/c1-15-19-5-3-4-6-22(19)35-23(15)30(14-16-7-12-21(26)20(13-16)25(27,28)29)36(32,33)18-10-8-17(9-11-18)24(31)34-2/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLIDZIBUGPVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)N(CC3=CC(=C(C=C3)F)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F4NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

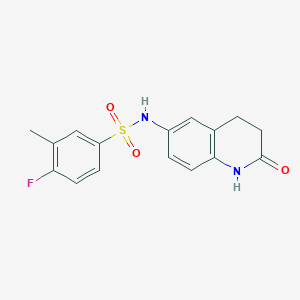

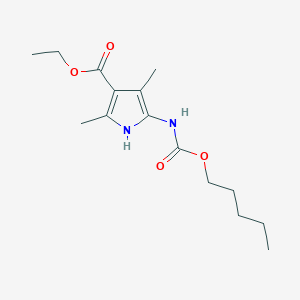

![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)

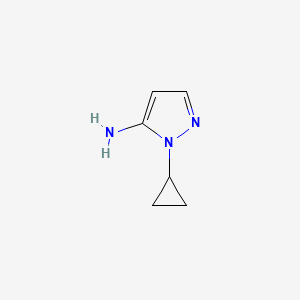
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)

